molecular formula C4H6N4 B1623729 Pyridazine-3,5-diamine CAS No. 61071-13-4

Pyridazine-3,5-diamine

Katalognummer: B1623729
CAS-Nummer: 61071-13-4
Molekulargewicht: 110.12 g/mol
InChI-Schlüssel: RCACQAFABUTZRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridazine-3,5-diamine: is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound has two amino groups attached at positions 3 and 5. Pyridazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine-3,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: Pyridazine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amino groups can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro-pyridazine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkyl or acyl-pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Pyridazine-3,5-diamine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. These compounds have shown promise in modulating biological pathways and have potential therapeutic applications.

Medicine: Pyridazine derivatives, including this compound, are investigated for their pharmacological properties. They exhibit a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. These compounds are being explored as potential drug candidates for various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the synthesis of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of Pyridazine-3,5-diamine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

    3,6-Pyridazinedione: Another pyridazine derivative with different functional groups, known for its use in organic synthesis and chemical biology.

    2,4-Diaminopyrimidine: A pyrimidine derivative with similar amino groups, used in medicinal chemistry for its biological activities.

    3,5-Diaminopyrazole: A pyrazole derivative with amino groups at positions 3 and 5, studied for its potential pharmacological properties.

Uniqueness: Pyridazine-3,5-diamine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61071-13-4

Molekularformel

C4H6N4

Molekulargewicht

110.12 g/mol

IUPAC-Name

pyridazine-3,5-diamine

InChI

InChI=1S/C4H6N4/c5-3-1-4(6)8-7-2-3/h1-2H,(H4,5,6,8)

InChI-Schlüssel

RCACQAFABUTZRJ-UHFFFAOYSA-N

SMILES

C1=C(C=NN=C1N)N

Kanonische SMILES

C1=C(C=NN=C1N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.